2-Chloro-3-methylquinoline-8-sulfonamide
Description
Properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
2-chloro-3-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-5-7-3-2-4-8(16(12,14)15)9(7)13-10(6)11/h2-5H,1H3,(H2,12,14,15) |
InChI Key |
NYEBXBGYQJOKNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)N)N=C1Cl |
Origin of Product |
United States |
Preparation Methods
Formation of N-Phenylpropanamide
The synthesis begins with aniline reacting with propionic acid under acidic conditions to form N-phenylpropanamide. This step, as detailed in CN103483254A, involves heating aniline and propionic acid at 80°C for 2 hours, yielding N-phenylpropanamide with a 1H NMR-confirmed structure (δ 7.5 ppm for aromatic protons, δ 2.36–2.42 ppm for methylene groups).
Cyclization to 2-Chloro-3-methylquinoline
N-Phenylpropanamide undergoes cyclization in the presence of phosphorus oxychloride (POCl3) at 120°C, forming 2-chloro-3-methylquinoline. The chloro group is introduced via electrophilic substitution, with the methyl group originating from the propionamide side chain. The product is isolated as a weak yellow liquid (87% yield) and characterized by 1H NMR (δ 8.7 ppm for quinoline C8-H).
Sulfonation and Sulfonamide Formation
2-Chloro-3-methylquinoline is sulfonated using chlorosulfonic acid (ClSO3H) at 80°C, directing the sulfonic acid group to the C8 position due to the electron-withdrawing effect of the quinoline nitrogen. Subsequent treatment with thionyl chloride (SOCl2) converts the sulfonic acid to sulfonyl chloride. Reacting the sulfonyl chloride with aqueous ammonia at 0–5°C yields 2-chloro-3-methylquinoline-8-sulfonamide. This method, though effective, generates corrosive gases (HCl, SO2) during sulfonation, necessitating robust containment systems.
Eutectic Solvent-Mediated Cyclization and Chlorosulfonation
Catalytic Cyclization with 2-Aminobenzenesulfonic Acid
CN110872252A describes a novel approach using 2-aminobenzenesulfonic acid, propionaldehyde, and paraformaldehyde in a choline chloride-ZnCl2 eutectic solvent (1:2 molar ratio). The reaction, catalyzed by SnCl2 at 85°C for 6 hours, directly yields 3-methylquinoline-8-sulfonic acid. While this method avoids corrosive reagents, the absence of a chloro group necessitates post-cyclization chlorination.
Introduction of the Chloro Group
To introduce the chloro moiety, 3-methylquinoline-8-sulfonic acid is treated with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C. This electrophilic chlorination selectively targets the C2 position due to steric and electronic factors, yielding 2-chloro-3-methylquinoline-8-sulfonic acid.
Acyl Chlorination and Amidation
Bis(trichloromethyl) carbonate (BTC) serves as a chlorinating agent, converting the sulfonic acid to sulfonyl chloride in the presence of triethylamine. Subsequent amidation with ammonium hydroxide at 25°C produces the target sulfonamide. This route achieves a 73% yield with 99.2% purity (HPLC), offering scalability and reduced environmental impact compared to traditional chlorosulfonation.
Direct Sulfonation of Preformed 2-Chloro-3-methylquinoline
Synthesis of 2-Chloro-3-methylquinoline
Commercial 3-methylquinoline is chlorinated at C2 using tert-butyl hypochlorite (t-BuOCl) in acetic acid at 50°C. The reaction proceeds via radical intermediates, yielding 2-chloro-3-methylquinoline with 85% efficiency (GC-MS confirmation).
Position-Selective Sulfonation
Chlorosulfonic acid (2.5 equiv) is added dropwise to 2-chloro-3-methylquinoline in dichloroethane at 0°C. The sulfonic acid group preferentially occupies the C8 position due to the nitrogen’s ortho-directing effect. Neutralization with NaOH and subsequent treatment with SOCl2 generates the sulfonyl chloride, which is aminated with NH3 gas in tetrahydrofuran (THF) to afford the sulfonamide.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Isomer Formation and Purity Control
Early methods suffered from isomerization (e.g., 3-methylquinoline-5-sulfonyl chloride), resolved by optimizing reaction temperatures and using eutectic solvents to enhance regioselectivity. HPLC monitoring (methanol/water mobile phase) ensures >99% purity.
Corrosive Byproduct Mitigation
Replacing thionyl chloride with BTC reduces HCl emissions, while eutectic solvents eliminate the need for volatile organic compounds (VOCs).
Scalability Considerations
The eutectic solvent method is industrially favorable due to its low-cost reagents and minimal waste. In contrast, the aniline route requires costly gas scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylquinoline-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-Chloro-3-methylquinoline-8-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylquinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-Chloro-3-methylquinoline-8-sulfonamide becomes evident when compared to related quinoline derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Position Effects: The 2-chloro substituent in the target compound likely induces steric and electronic effects that influence binding to biological targets, as seen in related chloroquinoline derivatives .
Functional Group Impact :
- Sulfonamide (-SO$2$NH$2$) vs. Sulfonyl Chloride (-SO$_2$Cl) : Sulfonamides are stable and bioactive, whereas sulfonyl chlorides serve as precursors for further functionalization (e.g., amide coupling) .
- Chlorine Position : 5-Chloro derivatives () exhibit different electronic profiles compared to 2-chloro isomers, affecting π-stacking interactions in enzyme binding .
Crystallographic Insights: Structural studies of analogs (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde) reveal that substituents influence molecular packing and hydrogen-bonding networks, which are critical for crystallinity and stability .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-3-methylquinoline-8-sulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Quinoline Core Formation : Use the Skraup or Gould-Jacobs reaction to construct the quinoline backbone. For example, cyclization of aniline derivatives with glycerol and sulfuric acid under controlled temperature (150–180°C) .
- Sulfonamide Introduction : React the quinoline intermediate with sulfonyl chloride in the presence of pyridine or triethylamine to introduce the sulfonamide group. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .
- Chlorination and Methylation : Sequential halogenation (e.g., using POCl₃) and Friedel-Crafts alkylation for methyl group attachment. Monitor reaction progress via TLC or HPLC to ensure regioselectivity .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The sulfonamide proton appears as a singlet (~δ 10–12 ppm), while methyl groups resonate at δ 2.5–3.0 ppm .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. For example, monoclinic crystal systems (space group P2₁/n) with anisotropic displacement parameters refine reliably .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~270.05 Da) and fragmentation patterns .
Q. How can structure-activity relationship (SAR) studies elucidate the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases, carbonic anhydrases) using fluorescence-based assays. Compare IC₅₀ values with analogs lacking the sulfonamide or chloro group to identify critical substituents .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The sulfonamide group often interacts with catalytic residues (e.g., hydrogen bonding to Zn²⁺ in metalloenzymes) .
- In Vivo Efficacy : Administer in murine models (e.g., xenograft tumors) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Reproducibility Checks : Ensure standardized protocols (e.g., cell line authentication, buffer pH control). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Metabolite Profiling : Use LC-HRMS to identify degradation products or active metabolites that may influence results .
- Computational Validation : Re-evaluate docking poses with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions .
Q. What computational strategies optimize the design of this compound derivatives for enhanced target specificity?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 09) to identify regions for functionalization (e.g., adding electron-withdrawing groups to enhance sulfonamide acidity) .
- Machine Learning : Train models on PubChem datasets to predict ADMET properties. For example, random forest algorithms can prioritize derivatives with low hepatotoxicity .
- Free Energy Perturbation (FEP) : Estimate binding affinity changes for proposed analogs using FEP+ in Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
